Boc-Asn(Xan)-OH

Peptide synthesis Carbodiimide activation Side-chain dehydration

Choose Boc-Asn(Xan)-OH for Boc-SPPS when using carbodiimide (DCC/DIC) or uronium (HBTU/HATU) reagents. The Nγ-Xan group prevents β-cyanoalanine formation—a termination byproduct that lowers yield and purity. ≥98% HPLC purity, clearly soluble at 0.5 M in DMF for automated synthesizers. Acid-labile Xan removes concurrently with resin cleavage (HF/TFMSA), streamlining workflow. Lot-specific CoA supports GMP/GLP compliance. Buy direct from major manufacturers.

Molecular Formula C22H24N2O6
Molecular Weight 412.4 g/mol
CAS No. 65420-40-8
Cat. No. B558380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Asn(Xan)-OH
CAS65420-40-8
SynonymsBoc-Asn(Xan)-OH; 65420-40-8; (S)-4-((9H-Xanthen-9-yl)amino)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoicacid; N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine; N-Boc-N-xanthyl-L-asparagine; AmbotzBAA1070; PubChem18926; MolPort-006-705-562; ACT05117; ZINC2539578; CB-918; AKOS016008669; RL04488; Nalpha-Boc-Nbeta-xanthenyl-L-asparagine; AJ-38898; AK-50011; AN-38639; N941; AB0007163; FT-0629961; ST24020833; Y-8960; N(alpha)-boc-N(gamma)-(9-xanthenyl)-L-asparagine; (2S)-2-(tert-butoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoicacid; (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(9H-xanthen-9-yl)carbamoyl]propanoicacid
Molecular FormulaC22H24N2O6
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
InChIInChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m0/s1
InChIKeyYMGDQLXBNMRJMR-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Asn(Xan)-OH (CAS 65420-40-8): Technical Baseline for Procurement in Boc Solid-Phase Peptide Synthesis


Boc-Asn(Xan)-OH (Nα-Boc-Nγ-xanthyl-L-asparagine; CAS 65420-40-8; MW 412.4) is a protected asparagine derivative designed as a standard building block for the incorporation of asparagine residues in Boc solid-phase peptide synthesis (Boc-SPPS). The compound features Nα-tert-butoxycarbonyl (Boc) protection and Nγ-9H-xanthen-9-yl (Xan) side-chain protection. Commercially available from major vendors, it typically meets specifications of ≥98.0% purity (HPLC), white to off-white powder appearance, and DMF solubility . The Xan protecting group is acid-labile and is removed with trifluoroacetic acid (TFA) during standard Boc deprotection protocols .

Why Generic Substitution of Boc-Asn(Xan)-OH Fails: Side-Chain Protection Determines Synthesis Outcome in Boc-SPPS


In Boc-SPPS, the selection of an Asn side-chain protecting group is not interchangeable. Different protecting groups exhibit distinct stability profiles toward carbodiimide-mediated dehydration and subsequent byproduct formation . The Nγ-Xan group specifically addresses the well-documented vulnerability of the Asn primary amide side chain to dehydration during carbodiimide activation—a reaction that yields β-cyanoalanine, a termination-inducing and difficult-to-remove impurity . Alternative protecting groups (e.g., trityl, 2,4,6-trimethoxybenzyl) are not universally suited for Boc-SPPS due to differential acid-lability and steric constraints; selection must be aligned with the global protection strategy and cleavage conditions of the target synthesis [1].

Boc-Asn(Xan)-OH Product-Specific Quantitative Evidence: Comparator-Based Differentiation for Procurement Decisions


Side-Reaction Suppression: Dehydration to β-Cyanoalanine During Carbodiimide Activation

The Nγ-Xan protecting group in Boc-Asn(Xan)-OH confers specific resistance to amide dehydration during carbodiimide-mediated activation—a documented failure mode for Asn residues . Unlike unprotected or less sterically hindered side-chain protections, the xanthyl moiety suppresses formation of β-cyanoalanine, a dead-end impurity that terminates chain elongation and co-elutes with desired product in HPLC . Comparative synthesis outcomes for Xan versus alternative protection strategies in challenging peptide contexts demonstrate superior product purity profiles [1].

Peptide synthesis Carbodiimide activation Side-chain dehydration

Solubility Enhancement in DMF: Comparative Advantage Over Less-Polar Asn Derivatives

The xanthyl (Xan) moiety on the Nγ position increases the lipophilicity and organic solubility of the asparagine derivative relative to unprotected or trityl-protected Asn analogs, improving its handling and coupling efficiency in Boc-SPPS protocols that employ DMF as the primary reaction solvent . Solubility testing confirms that 1 mmol of Boc-Asn(Xan)-OH is clearly soluble in 2 mL of DMF at standard working concentrations .

Peptide synthesis Solubility Coupling efficiency

Acid-Lability Profile and Orthogonal Compatibility with Boc/Benzyl Protection Strategy

The Nγ-Xan group is designed for acidolytic removal under standard Boc-SPPS cleavage and deprotection conditions. It is cleaved with trifluoroacetic acid (TFA) concurrently with Nα-Boc removal and resin cleavage . Comparative studies in the Fmoc-SPPS analog system (Fmoc-Asn(Xan)-OH vs. Fmoc-Asn(Trt)-OH vs. Fmoc-Asn(Tmob)-OH) demonstrate that Xan-protected derivatives yield purer crude products than those obtained with trityl (Trt) or 2,4,6-trimethoxybenzyl (Tmob) protection across multiple model peptide syntheses [1].

Peptide synthesis Deprotection Boc-SPPS

Avoidance of Cyanoalanine Formation When Using Uronium Coupling Reagents

Boc-Asn(Xan)-OH is specifically documented to avoid the risk of cyanoalanine formation when using uronium coupling reagents (e.g., HBTU, TBTU, HATU) in Boc-SPPS . This is a key point of differentiation: unprotected Asn derivatives or those with less robust side-chain protection can undergo dehydration to β-cyanoalanine under uronium activation conditions, particularly in the presence of tertiary amine bases.

Peptide synthesis Uronium reagents Side-reaction suppression

Boc-Asn(Xan)-OH: Evidence-Driven Research and Industrial Application Scenarios


Synthesis of Asparagine-Containing Peptides Using Carbodiimide or Uronium Activation in Boc-SPPS

Boc-Asn(Xan)-OH is the preferred asparagine building block when the synthetic route employs carbodiimide reagents (DCC, DIC) or uronium reagents (HBTU, HATU) for amide bond formation in Boc-SPPS. As documented in vendor technical specifications, the Xan protection avoids β-cyanoalanine formation under these conditions . This application is particularly critical when Asn residues are located in sterically accessible positions prone to dehydration, or when multiple Asn residues are present in the target sequence, where cumulative side-reaction yields can severely compromise final purity.

Boc-SPPS Workflows Requiring High Solubility in DMF for Automated Synthesizers

Boc-Asn(Xan)-OH demonstrates clear solubility at 1 mmol per 2 mL DMF, corresponding to a workable 0.5 M coupling concentration . This solubility profile is essential for automated peptide synthesizers that rely on consistent, precipitate-free delivery of amino acid solutions to the reaction vessel. Precipitation in tubing or valves can cause instrument downtime, incomplete couplings, and batch variability—all of which are mitigated by selecting a derivative with validated DMF solubility at standard working concentrations.

Synthesis of Complex or Aggregation-Prone Peptides Under Boc/Benzyl Orthogonal Protection

In Boc/Benzyl SPPS strategies where the final cleavage employs strong acid (e.g., HF or TFMSA), the acid-labile Xan group is removed concurrently with resin cleavage, eliminating the need for an orthogonal deprotection step . This streamlined workflow is advantageous for complex peptide syntheses where minimizing handling steps reduces the risk of oxidation, aggregation, or other degradation pathways. The use of Xan protection also avoids the potential for incomplete deprotection reported for some trityl-protected Asn derivatives under certain conditions .

High-Purity Peptide Production for Pharmaceutical and GMP Applications

The commercial availability of Boc-Asn(Xan)-OH at ≥98.0% purity (HPLC) from established manufacturers with lot-specific Certificates of Analysis supports GMP and GLP compliance requirements . For pharmaceutical peptide production, the avoidance of β-cyanoalanine impurity formation during synthesis translates to reduced purification burden and higher overall yield—direct cost drivers in industrial-scale manufacturing. The documented purity advantage of Xan-protected derivatives over Trt and Tmob analogs in comparative SPPS studies provides a scientific rationale for raw material selection in regulated environments [1].

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